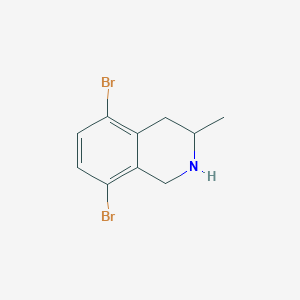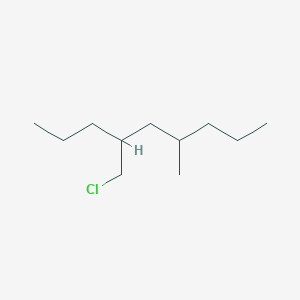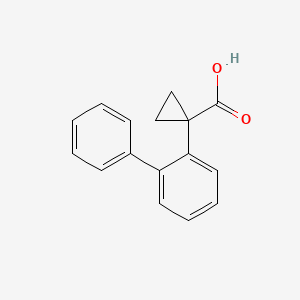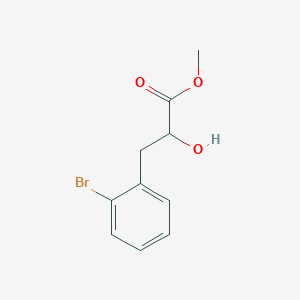
5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and structural significance in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 3-methyl-1,2,3,4-tetrahydroisoquinoline. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions.
-
Bromination with Bromine
Reagents: Bromine (Br2), chloroform (CHCl3)
Conditions: Room temperature, under inert atmosphere
Procedure: 3-methyl-1,2,3,4-tetrahydroisoquinoline is dissolved in chloroform, and bromine is added dropwise. The reaction mixture is stirred until the bromination is complete, followed by purification.
-
Bromination with N-Bromosuccinimide (NBS)
Reagents: NBS, chloroform (CHCl3)
Procedure: NBS is added to a solution of 3-methyl-1,2,3,4-tetrahydroisoquinoline in chloroform. The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, safety measures are crucial due to the handling of bromine and other reactive chemicals.
化学反应分析
Types of Reactions
5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines, thiols, or alkoxides
Conditions: Solvent (e.g., ethanol), elevated temperature
Products: Substituted derivatives where bromine atoms are replaced by nucleophiles
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Conditions: Aqueous or organic solvent, controlled temperature
Products: Oxidized derivatives, potentially forming quinoline or isoquinoline structures
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Solvent (e.g., ether), low temperature
Products: Reduced derivatives, potentially forming dihydro or tetrahydroisoquinoline structures
Common Reagents and Conditions
Nucleophilic Substitution: Ethanol as solvent, elevated temperature
Oxidation: Aqueous or organic solvent, controlled temperature
Reduction: Ether as solvent, low temperature
科学研究应用
5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting neurological disorders and other diseases.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atoms and the tetrahydroisoquinoline scaffold play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
3-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks bromine atoms, different biological activity profile.
5,8-Dichloro-3-methyl-1,2,3,4-tetrahydroisoquinoline: Chlorine atoms instead of bromine, potentially different reactivity and biological effects.
5,8-Dibromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group, different steric and electronic properties.
Uniqueness
5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile compound in various scientific and industrial applications.
属性
分子式 |
C10H11Br2N |
|---|---|
分子量 |
305.01 g/mol |
IUPAC 名称 |
5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H11Br2N/c1-6-4-7-8(5-13-6)10(12)3-2-9(7)11/h2-3,6,13H,4-5H2,1H3 |
InChI 键 |
PZYJPCAPHOEZFD-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C=CC(=C2CN1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B13572672.png)






![(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13572709.png)
![Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13572711.png)
![Tert-butyl10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylatehydrochloride](/img/structure/B13572712.png)




